The substituted imidazo[1,2-a]pyridines have been tested for their antitumor properties, with some derivatives showing the ability to halt the progression of the cell cycle in cancer cells, such as colon adenocarcinoma HT-292. This suggests potential applications in the development of novel anticancer therapies.
Compounds with the imidazo[1,2-a]pyridine scaffold have been synthesized as potential antiulcer agents, displaying both antisecretory and cytoprotective properties1. These findings could lead to the development of new treatments for gastrointestinal disorders, such as peptic ulcers.
The imidazo[1,2-a]pyridine scaffold has been associated with anticonvulsant activities, which could be beneficial in the treatment of neurological disorders such as epilepsy3.
Derivatives of imidazo[1,2-a]pyridines have been designed to act as antirhinovirus agents, indicating their potential use in the treatment of infections caused by human rhinoviruses6. The broad-spectrum antimicrobial and antiviral activities of these compounds make them candidates for further exploration in the search for new therapeutic agents3.
Some derivatives have been evaluated for their inotropic activity, which refers to the force of heart muscle contraction. Compounds such as 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile have shown potent positive inotropic effects, suggesting potential applications in the treatment of heart conditions5.
The synthesis of 3,4-DidehydroAlosetron involves several key steps that typically include:
The molecular structure of 3,4-DidehydroAlosetron can be described as follows:
3,4-DidehydroAlosetron can participate in various chemical reactions:
The mechanism of action for 3,4-DidehydroAlosetron is primarily based on its role as a selective antagonist at the 5-HT3 serotonin receptors located in the gastrointestinal tract:
The physical and chemical properties of 3,4-DidehydroAlosetron are critical for its application in pharmaceutical formulations:
3,4-DidehydroAlosetron has potential applications in various scientific fields:
3,4-Didehydro Alosetron is systematically identified as 2,5-Dihydro-5-methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one or alternatively as 2,5-Dihydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one [1] [9]. Its molecular formula is C₁₇H₁₆N₄O, with a molecular weight of 292.34 grams per mole [1] [4] [9]. The compound is assigned the exclusive CAS Registry Number 122852-86-2, which serves as its universal identifier in chemical databases and regulatory documentation [1] [4] [7].
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
Systematic Name (IUPAC) | 2,5-Dihydro-5-methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one |
Alternative Name | Alosetron 3,4-Didehydro Impurity |
CAS Registry Number | 122852-86-2 |
Molecular Formula | C₁₇H₁₆N₄O |
Molecular Weight | 292.34 g/mol |
Synonyms | Alosetron Impurity D, ALN34 |
Structurally, 3,4-Didehydro Alosetron arises through the dehydrogenation of the parent molecule Alosetron (C₁₇H₁₈N₄O, molecular weight 294.36 g/mol) at the pyrido ring system [5] [9]. This modification converts the tetrahydro-pyrido[4,3-b]indole core of Alosetron into a dihydro-derivative, introducing a site of unsaturation between positions 3 and 4 [5] [9]. The resultant planarization alters the molecule’s electronic configuration and steric properties, influencing its chromatographic behavior and interaction with biological targets [5].
Table 2: Structural and Physicochemical Comparison with Alosetron
Property | Alosetron | 3,4-Didehydro Alosetron | Significance |
---|---|---|---|
Molecular Formula | C₁₇H₁₈N₄O | C₁₇H₁₆N₄O | Loss of two hydrogen atoms |
Molecular Weight | 294.36 g/mol | 292.34 g/mol | Reduction by 2.02 Da |
Core Structure | Tetrahydro-pyridoindole | Dihydro-pyridoindole | Introduction of double bond (3,4) |
Saturation Status | Fully saturated C3-C4 bond | Unsaturated bond at C3-C4 | Altered polarity and reactivity |
The hydrogen deficiency increases the compound’s polarity compared to Alosetron, affecting its retention characteristics in reversed-phase chromatographic systems [7]. This structural relationship underpins its classification as a process-related degradation product rather than a synthetic intermediate [4] [9].
As a recognized impurity in Alosetron active pharmaceutical ingredient (API) batches, 3,4-Didehydro Alosetron is subject to rigorous analytical monitoring per International Council for Harmonisation (ICH) Q3A and Q3B guidelines [3] [7]. Its presence serves as a critical quality indicator for the following reasons:
Table 3: Analytical and Regulatory Context
Aspect | Detail | Source |
---|---|---|
Pharmacopeial Status | Non-pharmacopeial impurity (subject to ICH qualification) | Pharmaffiliates [4] |
Reference Standard Vendors | Molcan Corporation, Pharmaffiliates, Simson Pharma Limited, Axios Research | [1] [4] [7] |
Primary Detection Methods | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | NCBI Bookshelf [3] |
Typical Specification | Not more than (NMT) 0.1-0.5% in API | Drug Monographs [8] |
Commercial suppliers provide certified reference materials (CRMs) to support analytical development, including Molcan Corporation (ALN34), Pharmaffiliates (Catalogue PA 28 22590), Axios Research (Catalogue AR-A01767), and Simson Pharma Limited (Custom Synthesis) [1] [4] [7]. Quantitative analysis employs chromatographic techniques such as High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leveraging the compound’s distinct mass shift (-2 Da) relative to Alosetron for selective identification [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7